molecular formula C19H28BN3O5 B611149 Taniborbactam CAS No. 1613267-49-4

Taniborbactam

Cat. No.: B611149
CAS No.: 1613267-49-4
M. Wt: 389.3 g/mol
InChI Key: PFZUWUXKQPRWAL-PXCJXSSVSA-N
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Description

Taniborbactam, also known as VNRX-5133, is a novel cyclic boronate β-lactamase inhibitor. It is designed to combat multidrug-resistant Gram-negative bacteria by inhibiting both serine- and metallo-β-lactamases. This compound is currently in clinical development, often combined with cefepime, to treat infections caused by β-lactamase-producing carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taniborbactam involves the formation of a boronic acid derivative, which is then cyclized to form the cyclic boronate structure. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. the general approach involves multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and cyclization .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions: Taniborbactam primarily undergoes inhibition reactions with β-lactamase enzymes. It acts as a reversible covalent inhibitor of serine-β-lactamases and a competitive inhibitor of metallo-β-lactamases .

Common Reagents and Conditions: The inhibition reactions typically occur under physiological conditions, with this compound binding to the active site of the β-lactamase enzymes. The presence of cefepime enhances the antibacterial activity of this compound by preventing the hydrolysis of the β-lactam antibiotic .

Major Products Formed: The major product of the inhibition reaction is the enzyme-inhibitor complex, which prevents the β-lactamase from hydrolyzing β-lactam antibiotics, thereby restoring their antibacterial activity .

Scientific Research Applications

Introduction to Taniborbactam

This compound, also known as VNRX-5133, is a novel bicyclic boronic acid-based beta-lactamase inhibitor currently in clinical development. It is primarily being studied in combination with cefepime, a fourth-generation cephalosporin antibiotic, to address serious infections caused by multidrug-resistant Gram-negative bacteria. This compound has shown promising activity against various beta-lactamase-producing pathogens, which are increasingly problematic in clinical settings.

Treatment of Multidrug-Resistant Infections

This compound is being developed specifically to combat infections caused by multidrug-resistant Enterobacterales and Pseudomonas aeruginosa. These pathogens often express Extended Spectrum Beta-Lactamases (ESBLs) and carbapenemases, rendering standard treatments ineffective. The combination of cefepime and this compound has demonstrated superior efficacy compared to other antibiotic combinations in clinical trials.

Key Findings:

  • In a study involving 150 strains of Burkholderia species, the addition of this compound significantly shifted the minimum inhibitory concentrations (MICs) of cefepime towards the susceptible range in 59% of isolates tested .
  • This compound has shown in vitro activity against a wide range of beta-lactamase producers, including Class A, B, C, and D enzymes .

Clinical Trials and Efficacy Studies

Several clinical trials have evaluated the safety and efficacy of cefepime-taniborbactam for treating complicated urinary tract infections (cUTI) and other serious infections.

Notable Clinical Trials:

  • A Phase 3 trial comparing cefepime-taniborbactam to meropenem for treating cUTI found that the combination was statistically superior for the primary composite endpoint .
  • Pharmacokinetic studies have assessed the drug's distribution in lung tissues, indicating effective pulmonary disposition, which is critical for treating respiratory infections .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is essential for optimizing its clinical use. Studies have indicated that:

  • The ratio of free plasma AUC (Area Under Curve) to MIC has been correlated with this compound efficacy in murine infection models .
  • This compound's ability to penetrate lung tissues effectively supports its use in treating pneumonia caused by resistant pathogens .

Combination Therapy

This compound is part of a broader strategy involving combination therapy to enhance antimicrobial efficacy and mitigate resistance development. This approach leverages its ability to restore the activity of cefepime against resistant strains.

Advantages of Combination Therapy:

  • Enhanced efficacy against resistant organisms.
  • Potential reduction in the emergence of resistance during treatment.
  • Broader spectrum of activity compared to monotherapy.

Case Study 1: Efficacy Against Carbapenem-Resistant Enterobacterales

In a study involving carbapenem-resistant Enterobacterales, cefepime-taniborbactam demonstrated significant bacterial load reduction in murine models compared to cefepime alone. This highlights its potential as an effective treatment option for severe infections caused by these resistant strains .

Case Study 2: Treatment of Complicated Urinary Tract Infections

Clinical data from trials showed that patients receiving cefepime-taniborbactam had improved outcomes compared to those treated with traditional antibiotics like meropenem. The combination therapy not only improved clinical cure rates but also reduced hospital stays due to fewer complications .

Biological Activity

Taniborbactam (VNRX-5133) is an innovative cyclic boronate β-lactamase inhibitor that has garnered attention for its ability to restore the efficacy of β-lactam antibiotics against resistant Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its mechanisms of action, in vitro and in vivo efficacy, clinical trial outcomes, and its potential in combating multidrug-resistant infections.

This compound functions primarily as a β-lactamase inhibitor, targeting both serine and metallo-β-lactamases (MBLs). It covalently binds to the active site of these enzymes, preventing them from hydrolyzing β-lactams. The compound has demonstrated potent inhibitory activity against various β-lactamases, including:

  • Serine β-lactamases : KPC, OXA-48-like
  • Metallo-β-lactamases : NDM, VIM

The inhibition kinetics reveal that this compound has a higher affinity for certain enzymes compared to others, which is crucial for its effectiveness in clinical settings .

In Vitro Activity

Recent studies have assessed the in vitro activity of this compound in combination with cefepime against a wide array of clinical isolates. The results indicate:

  • Against Enterobacterales : this compound significantly reduced the minimum inhibitory concentration (MIC) of cefepime by over 64-fold. At concentrations ≤16 μg/mL, it inhibited 99.7% of all tested isolates, including those resistant to multiple drugs .
  • Against Pseudomonas aeruginosa : The combination also reduced cefepime MIC by 4-fold, achieving inhibition in 97.4% of isolates. Notably, it was effective against strains exhibiting resistance due to various β-lactamase mechanisms .

Table 1: In Vitro Efficacy of Cefepime-Taniborbactam

Organism Type% Inhibition at ≤16 μg/mLNotable Resistant Phenotypes
Enterobacterales99.7%MDR, ESBL-positive
Pseudomonas aeruginosa97.4%MDR, VIM-positive

Clinical Trials and Efficacy

This compound has been evaluated in multiple clinical trials, notably the Phase 3 CERTAIN-1 study, which compared cefepime-taniborbactam with meropenem for treating complicated urinary tract infections (cUTIs). Key findings include:

  • Efficacy : Cefepime-taniborbactam demonstrated superior efficacy compared to meropenem, with a composite success rate of 70.0% versus 58.0% for meropenem .
  • Safety Profile : The safety profile was comparable between both treatments, with common adverse events including headache and gastrointestinal disturbances .

Table 2: Phase 3 Clinical Trial Outcomes

Treatment GroupComposite Success Rate (%)Adverse Events (%)
Cefepime-Taniborbactam70.035.5
Meropenem58.029.0

In Vivo Studies

In vivo studies have further demonstrated the pharmacokinetic and pharmacodynamic properties of cefepime-taniborbactam combinations. For instance:

  • Murine Models : Cefepime-taniborbactam achieved significant bacterial load reductions (>2 log kill) across various strains of Enterobacterales and Pseudomonas aeruginosa .

Q & A

Basic Research Questions

Q. What is the mechanism of action of taniborbactam, and how does it differ from other β-lactamase inhibitors in preclinical models?

this compound inhibits both serine-β-lactamases (e.g., Ambler Class A, C, D) and metallo-β-lactamases (Class B), making it distinct from inhibitors like avibactam or tazobactam, which primarily target serine enzymes. Methodologically, its broad-spectrum activity can be validated using in vitro enzyme inhibition assays and time-kill studies against β-lactamase-producing bacterial isolates. For example, MIC comparisons between β-lactam antibiotics alone and in combination with this compound reveal its inhibitory potency .

Q. How should researchers design in vitro experiments to assess this compound’s synergy with β-lactam antibiotics against multidrug-resistant (MDR) pathogens?

Use checkerboard assays or fixed-ratio combinations (e.g., cefepime:this compound at 1:1) to quantify fractional inhibitory concentration indices (FICIs). Include control strains with well-characterized β-lactamase profiles (e.g., NDM-1, KPC, OXA-48). Ensure MIC testing adheres to CLSI/EUCAST guidelines, and confirm results with whole-genome sequencing to correlate resistance mechanisms (e.g., porin mutations, efflux pumps) with phenotypic outcomes .

Q. What pharmacokinetic/pharmacodynamic (PK/PD) parameters are critical for optimizing this compound dosing in animal infection models?

The free-drug area under the curve over 24 hours divided by the MIC (fAUC0–24/MIC) is the primary PK/PD driver. Use murine thigh or lung infection models with human-simulated dosing regimens. Measure plasma and tissue drug concentrations via LC-MS/MS and integrate these with in vivo efficacy data (e.g., log10 CFU reduction) to establish exposure targets .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro susceptibility data and clinical outcomes for cefepime–this compound against carbapenem-resistant Enterobacterales (CRE)?

Investigate isolates with discordant MICs (e.g., elevated cefepime–this compound MICs despite β-lactamase inhibition) using multi-omics approaches:

  • Genomic analysis : Identify porin disruptions (e.g., ompC, ompF), efflux pump upregulation (acrAB, marA), or penicillin-binding protein (PBP3) mutations.
  • Proteomics : Quantify β-lactamase expression levels via mass spectrometry.
  • Transcriptomics : Assess efflux pump activity under sub-MIC drug pressure. Correlate these findings with hollow-fiber infection model (HFIM) data to simulate human pharmacokinetics .

Q. What experimental strategies are recommended to evaluate this compound’s efficacy against bacterial isolates with concurrent metallo- and serine-β-lactamases (e.g., NDM + OXA-48)?

Use isogenic strains engineered to express specific β-lactamase combinations. Perform enzyme inhibition kinetics (e.g., kcat/Ki) to quantify this compound’s binding affinity. Validate with time-lapse microscopy to visualize bacterial lysis dynamics in the presence of cefepime–this compound. Cross-reference with clinical isolate data from surveillance programs (e.g., GEARS) to ensure ecological relevance .

Q. How should clinical trial data from CERTAIN-1 (NCT03840148) inform the design of future studies on this compound combination therapies?

The CERTAIN-1 trial employed a double-blind, double-dummy design comparing cefepime–this compound to meropenem in complicated UTIs. Key methodological takeaways:

  • Endpoint selection : Use composite microbiologic-clinical endpoints (e.g., eradication + symptom resolution).
  • Population stratification : Enrich for MDR pathogens (e.g., ESBL+, carbapenem-resistant) to demonstrate superiority.
  • Statistical powering : Pre-specify superiority margins (e.g., 10% difference) and adjust for covariates like renal function. Future trials should incorporate PK sampling in subpopulations (e.g., critically ill) to refine dosing .

Q. Data Analysis and Reporting Guidelines

Q. What are the best practices for presenting this compound resistance data in publications?

  • Tables : Include MIC50/MIC90 values, β-lactamase genotypes, and resistance mechanisms (e.g., porin mutations) for key pathogen groups (Table 1 in ).
  • Figures : Use Kaplan-Meier curves for time-to-microbiologic eradication in clinical trials.
  • Supplementary Material : Provide raw sequencing data (BioProject accession numbers) and HFIM simulation parameters. Adhere to STROBE or CONSORT guidelines for observational/clinical studies .

Q. How can researchers address limitations in this compound’s in vitro activity against Gram-negative pathogens with complex resistance profiles?

Acknowledge gaps in current models (e.g., lack of biofilm or intracellular infection data). Propose follow-up studies using:

  • 3D organoid models to mimic host-microbe interactions.
  • Machine learning : Train algorithms on MIC, genomic, and PK/PD datasets to predict resistance emergence. Publish negative results to inform future compound optimization .

Properties

IUPAC Name

(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BN3O5/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26)/t12?,14?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZUWUXKQPRWAL-PXCJXSSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1613267-49-4
Record name Taniborbactam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613267494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TANIBORBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IGQ156Z07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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